METHYL 4-(5-{[(2-METHYLNAPHTHALEN-1-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
Overview
Description
METHYL 4-(5-{[(2-METHYLNAPHTHALEN-1-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is a complex organic compound that features a combination of aromatic rings, a tetrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-{[(2-METHYLNAPHTHALEN-1-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment of the 2-METHYLNAPHTHALEN-1-YL Group: This step involves the alkylation of the tetrazole ring with 2-METHYLNAPHTHALEN-1-YL methyl chloride in the presence of a base.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, leading to the formation of amines or other reduced species.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced tetrazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its aromatic and tetrazole components make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound can be used as a probe to study various biological pathways, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which METHYL 4-(5-{[(2-METHYLNAPHTHALEN-1-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with enzymes or receptors that have binding sites for aromatic or sulfur-containing molecules.
Pathways Involved: It could influence pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(5-{[(2-METHYLNAPHTHALEN-1-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE: shares similarities with other tetrazole-containing compounds and aromatic esters.
Other Tetrazole Derivatives: Compounds like 5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole and Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate have similar structural features.
Uniqueness
Structural Complexity: The combination of a tetrazole ring with a naphthalene and benzoate ester is unique, providing distinct chemical and biological properties.
Functional Groups:
Properties
IUPAC Name |
methyl 4-[5-[(2-methylnaphthalen-1-yl)methylsulfanyl]tetrazol-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-7-8-15-5-3-4-6-18(15)19(14)13-28-21-22-23-24-25(21)17-11-9-16(10-12-17)20(26)27-2/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKSNBGVTZSPFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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